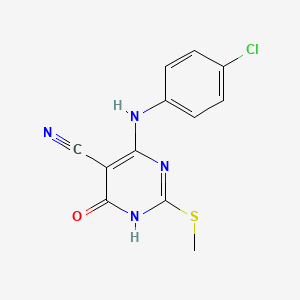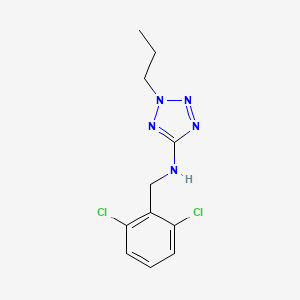![molecular formula C6H5N5O B13377414 7-Aminopyrimido[4,5-c]pyridazin-5-ol](/img/structure/B13377414.png)
7-Aminopyrimido[4,5-c]pyridazin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Aminopyrimido[4,5-c]pyridazin-5-ol is a heterocyclic compound that features a fused bicyclic structure consisting of pyrimidine and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminopyrimido[4,5-c]pyridazin-5-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions to form the fused bicyclic structure. For example, the reaction of 2-aminopyrimidine with hydrazine derivatives under reflux conditions can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
7-Aminopyrimido[4,5-c]pyridazin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine or pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
7-Aminopyrimido[4,5-c]pyridazin-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Aminopyrimido[4,5-c]pyridazin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Pyrimidopyridazine: Another fused bicyclic compound with similar structural features.
Pyridazinone: Contains a pyridazine ring fused with other heterocycles.
Uniqueness
7-Aminopyrimido[4,5-c]pyridazin-5-ol is unique due to its specific arrangement of nitrogen atoms within the fused rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H5N5O |
|---|---|
Molecular Weight |
163.14 g/mol |
IUPAC Name |
7-amino-6H-pyrimido[4,5-c]pyridazin-5-one |
InChI |
InChI=1S/C6H5N5O/c7-6-9-4-3(5(12)10-6)1-2-8-11-4/h1-2H,(H3,7,9,10,11,12) |
InChI Key |
YRRMFYBKIDPCRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC2=C1C(=O)NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({[5-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B13377333.png)

![2,7-Diamino-3-(4-methylbenzyl)-5-(3-pyridinyl)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13377348.png)
![N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B13377354.png)
![2-amino-3-[(3-chlorophenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B13377364.png)
![1-{2-[4-(4-Morpholinyl)phenyl]vinyl}isoquinoline](/img/structure/B13377367.png)
![4-(Methylamino)-5,6,7,8-tetrahydrobenzothiopheno[2,3-d]pyrimidine-2-thiol](/img/structure/B13377379.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-6-phenylpyrimidin-4(1H)-one](/img/structure/B13377384.png)
![3-(1-Adamantylcarbonyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B13377391.png)
methyl]benzenesulfonamide](/img/structure/B13377392.png)
![1-({[4-(4-Morpholinyldiazenyl)phenyl]sulfonyl}imino)ethanolate](/img/structure/B13377397.png)

![Ethyl 7-amino-2-oxo-3-{[3-(trifluoromethyl)phenyl]diazenyl}-1,2-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13377422.png)
![4-[(2-amino-6-oxo-3H-purin-9-yl)sulfonyl]benzoic acid](/img/structure/B13377425.png)
